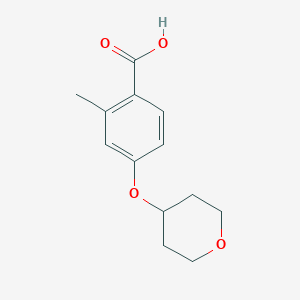![molecular formula C14H27N9O2 B12077560 2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one CAS No. 98690-28-9](/img/structure/B12077560.png)
2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex molecule belongs to the imidazole family, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds
Structure: The compound’s structure consists of multiple interconnected imidazole rings, with amino and oxo (carbonyl) groups.
Natural Occurrence: Imidazole serves as a core component in various natural products, including histidine, purine, histamine, and DNA structures.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, involving cyclization reactions and functional group manipulations.
Reaction Conditions: These routes often utilize reagents like ammonia, glyoxal, and other precursors.
Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary approach.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Examples include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Depending on reaction conditions, products may include derivatives with modified functional groups or additional rings.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Imidazole derivatives may exhibit antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Some commercially available drugs contain the 1,3-diazole ring, such as metronidazole (antibacterial) and omeprazole (antiulcer).
Industry: Imidazole-based compounds find applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets, affecting cellular processes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazole derivatives.
Similar Compounds: While I don’t have a specific list, other imidazole-containing drugs and molecules exist.
Properties
CAS No. |
98690-28-9 |
|---|---|
Molecular Formula |
C14H27N9O2 |
Molecular Weight |
353.42 g/mol |
IUPAC Name |
2-amino-3-[2-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C14H27N9O2/c15-13-20-11(24)9-22(13)7-5-18-3-1-17-2-4-19-6-8-23-10-12(25)21-14(23)16/h17-19H,1-10H2,(H2,15,20,24)(H2,16,21,25) |
InChI Key |
UYAQFOXKLUQFHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N)N1CCNCCNCCNCCN2CC(=O)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




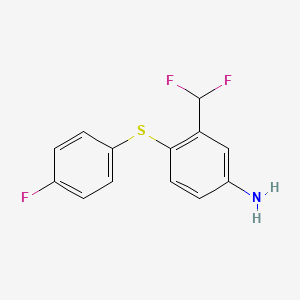
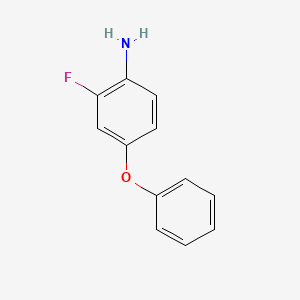
![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
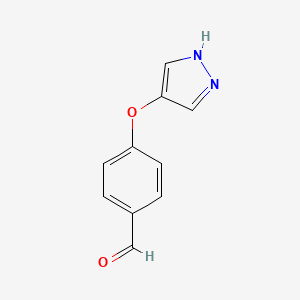
![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
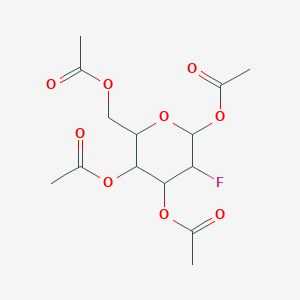

![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
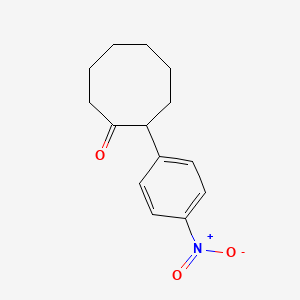
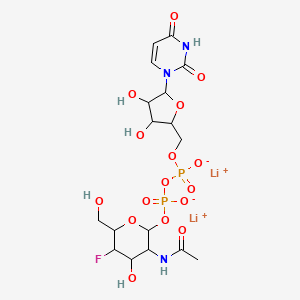
![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
